1-Methyl-2-prop-1-ynylpyrrolidine

Description

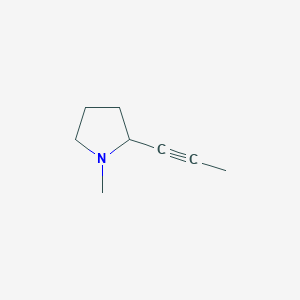

1-Methyl-2-prop-1-ynylpyrrolidine is a pyrrolidine derivative characterized by a five-membered saturated nitrogen-containing ring (pyrrolidine) substituted with a methyl group at the 1-position and a prop-1-ynyl group (propargyl group) at the 2-position. The prop-1-ynyl substituent introduces a carbon-carbon triple bond, imparting distinct electronic and steric properties to the molecule.

Properties

CAS No. |

125038-97-3 |

|---|---|

Molecular Formula |

C8H13N |

Molecular Weight |

123.2 g/mol |

IUPAC Name |

1-methyl-2-prop-1-ynylpyrrolidine |

InChI |

InChI=1S/C8H13N/c1-3-5-8-6-4-7-9(8)2/h8H,4,6-7H2,1-2H3 |

InChI Key |

NVLTXGMDRSJCDA-UHFFFAOYSA-N |

SMILES |

CC#CC1CCCN1C |

Canonical SMILES |

CC#CC1CCCN1C |

Synonyms |

Pyrrolidine, 1-methyl-2-(1-propynyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Analysis:

- Electronic Effects : The prop-1-ynyl group in this compound introduces electron-deficient sp-hybridized carbons, enhancing susceptibility to nucleophilic attacks or cycloadditions (e.g., Huisgen reactions). In contrast, the propenyl group in 1-(2-Methylpropenyl)pyrrolidine offers π-bond reactivity for electrophilic additions or polymerizations .

- Steric Considerations: The linear geometry of the triple bond minimizes steric hindrance compared to bulkier substituents like the methoxyphenyl group in the C₁₅H₂₃NO derivative, which may influence binding affinity in biological systems .

- Biological Relevance : The dinitrile compound (C₁₀H₈N₄) demonstrates how electron-withdrawing groups can stabilize intermediates for heterocycle synthesis, a feature absent in the alkyne- or alkene-substituted analogs .

Physical Properties:

- Molecular Weight : The methoxyphenyl derivative (233.35 g/mol) is significantly heavier than the alkyne- or alkene-substituted pyrrolidines (~123–125 g/mol), impacting solubility and diffusion rates in biological systems.

- Polarity : The dinitrile group increases polarity, likely reducing lipid solubility compared to the hydrocarbon-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.